![molecular formula C12H14N2O2 B2911386 3-[(dimethylamino)methyl]-1H-indole-6-carboxylic acid CAS No. 1071913-61-5](/img/structure/B2911386.png)
3-[(dimethylamino)methyl]-1H-indole-6-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(Dimethylamino)methyl]-1H-indole-6-carboxylic acid is an indole derivative, a class of compounds known for their diverse biological activities and significant roles in medicinal chemistry. Indole derivatives are widely studied due to their presence in various natural products and their potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(dimethylamino)methyl]-1H-indole-6-carboxylic acid typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For this specific compound, the synthesis might involve the reaction of a suitable precursor with dimethylamine and subsequent carboxylation.
Industrial Production Methods: Industrial production of indole derivatives often employs catalytic processes and optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in large-scale production .
Types of Reactions:
Oxidation: Indole derivatives can undergo oxidation reactions, often leading to the formation of quinoline derivatives.
Reduction: Reduction of indole derivatives can yield various hydrogenated products.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is frequently employed.
Substitution: Electrophilic reagents such as halogens and nitrating agents are used under acidic conditions.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Hydrogenated indole derivatives.
Substitution: Halogenated or nitrated indole derivatives.
科学研究应用
3-[(Dimethylamino)methyl]-1H-indole-6-carboxylic acid has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
作用机制
The mechanism of action of 3-[(dimethylamino)methyl]-1H-indole-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The indole ring can bind to various biological macromolecules, influencing their activity and leading to therapeutic effects. The dimethylamino group may enhance the compound’s ability to cross cell membranes and interact with intracellular targets .
相似化合物的比较
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
Uniqueness: 3-[(Dimethylamino)methyl]-1H-indole-6-carboxylic acid is unique due to the presence of the dimethylamino group, which can significantly influence its pharmacokinetic properties and biological activity. This structural feature distinguishes it from other indole derivatives and may contribute to its specific therapeutic potential .
属性
IUPAC Name |
3-[(dimethylamino)methyl]-1H-indole-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-14(2)7-9-6-13-11-5-8(12(15)16)3-4-10(9)11/h3-6,13H,7H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUUZDLXRKQNHQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CNC2=C1C=CC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
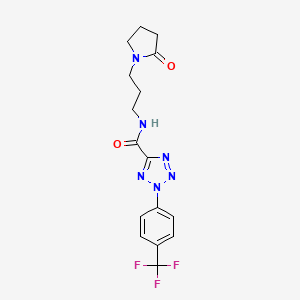
![4-(1H-imidazol-1-yl)-N-[(1E)-(methoxyimino)methyl]benzamide](/img/structure/B2911306.png)
![1-(4-chlorophenyl)-3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2911308.png)
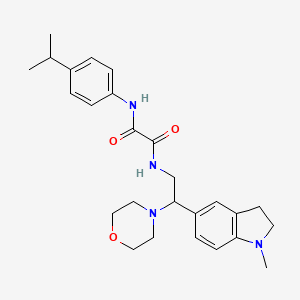
![N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-2,4,6-trimethylbenzene-1-sulfonamide](/img/structure/B2911311.png)
![8-(2,4-difluorobenzenesulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2911312.png)
![(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2,4-dimethylthiazol-5-yl)methanone](/img/structure/B2911313.png)

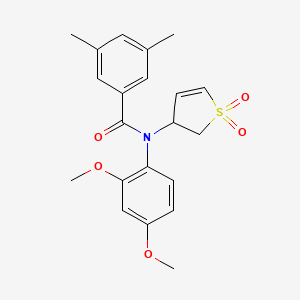
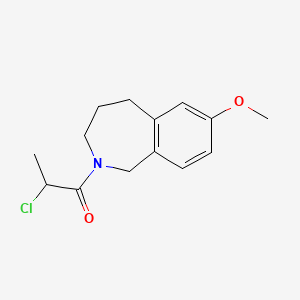
![2-(4-fluorophenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one](/img/structure/B2911321.png)
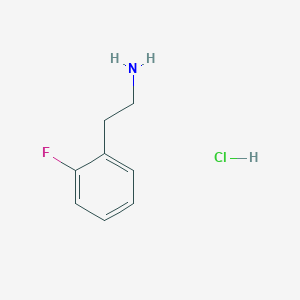
![Methyl 2-[[3-(2-methoxyethoxy)-1-methylpyrazol-4-yl]amino]acetate](/img/structure/B2911323.png)
![3-{[4-(Dimethylamino)phenyl]methylene}tetrahydro-2,5-pyrazinedione](/img/structure/B2911325.png)
